Cas no 2091775-45-8 (7-Bromo-2-(difluoromethyl)quinoline)

7-Bromo-2-(difluoromethyl)quinoline is a halogenated quinoline derivative featuring a difluoromethyl substituent at the 2-position and a bromine atom at the 7-position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom offers a reactive site for further functionalization via cross-coupling reactions. Its well-defined structure and high purity make it suitable for applications in drug discovery and material science, particularly in the development of fluorinated heterocycles.
7-Bromo-2-(difluoromethyl)quinoline structure
2091775-45-8 structure
Product Name:7-Bromo-2-(difluoromethyl)quinoline
CAS No:2091775-45-8
MF:C10H6BrF2N
MW:258.062148571014
CID:5164055
Update Time:2025-08-05

7-Bromo-2-(difluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-2-(difluoromethyl)quinoline
    • Quinoline, 7-bromo-2-(difluoromethyl)-
    • Inchi: 1S/C10H6BrF2N/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1-5,10H
    • InChI Key: ZRMVUJUSCZNMHX-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(Br)C=2)C=CC=1C(F)F

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Additional information on 7-Bromo-2-(difluoromethyl)quinoline

7-Bromo-2-(difluoromethyl)quinoline: A Comprehensive Overview

7-Bromo-2-(difluoromethyl)quinoline (CAS No. 2091775-45-8) is a significant compound in the field of organic chemistry, particularly within the quinoline family of heterocyclic compounds. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. The molecule consists of a quinoline ring system with a bromine atom at the 7-position and a difluoromethyl group at the 2-position, which imparts distinctive electronic and steric properties. Recent advancements in synthetic methodologies and its utilization in drug discovery have further highlighted its importance.

The quinoline framework is a well-known structure in organic chemistry, characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. The substitution pattern in 7-bromo-2-(difluoromethyl)quinoline introduces specific functional groups that can influence its reactivity, stability, and biological activity. The bromine atom at position 7 contributes to the compound's electronic properties, while the difluoromethyl group at position 2 introduces fluorine atoms, which are known for their strong electronegativity and ability to modulate physical and chemical characteristics.

Recent studies have explored the synthesis of 7-bromo-2-(difluoromethyl)quinoline through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to enhance yield and purity, making the compound more accessible for research purposes. For instance, researchers have employed transition metal catalysts to facilitate cross-coupling reactions, enabling the efficient construction of the quinoline skeleton with desired substituents.

The applications of 7-bromo-2-(difluoromethyl)quinoline span across multiple disciplines. In drug discovery, this compound has been investigated as a potential lead molecule for developing therapeutic agents targeting various diseases. Its structural features make it an attractive candidate for modifying pharmacokinetic properties such as solubility and bioavailability. Additionally, the compound has shown promise in materials science, particularly in the development of organic semiconductors and optoelectronic materials due to its unique electronic properties.

Recent research has also focused on understanding the photophysical properties of 7-bromo-2-(difluoromethyl)quinoline. Studies have demonstrated that the substitution pattern significantly influences its fluorescence quantum yield and emission wavelength, making it a potential candidate for applications in sensors and imaging technologies. Furthermore, computational chemistry approaches have been employed to predict its interactions with biological targets, providing insights into its potential as a drug candidate.

In terms of environmental impact, 7-bromo-2-(difluoromethyl)quinoline has been evaluated for its biodegradability and toxicity profiles. These studies are crucial for ensuring safe handling and disposal practices in both industrial and laboratory settings. Regulatory frameworks have also been established to monitor the use of such compounds, ensuring compliance with safety standards.

In conclusion, 7-bromo-2-(difluoromethyl)quinoline (CAS No. 2091775-45-8) is a versatile compound with significant potential in various scientific fields. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as an important molecule for future research and development efforts.

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